molecular formula C22H30N4O2 B2373618 N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049350-72-2

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2373618
CAS No.: 1049350-72-2
M. Wt: 382.508
InChI Key: PQVNQZUAOCINPR-UHFFFAOYSA-N
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Description

Overview N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development applications. This compound features a complex molecular architecture incorporating an isopropylphenyl group and a hybrid pyrrol-methyl-pyrrolidine chain, making it a molecule of interest in various scientific investigations. Research Applications Oxalamide derivatives are a significant class of compounds in medicinal chemistry and chemical biology. While the specific applications for this compound require experimental validation by the researcher, analogous structures have been explored for their potential as modulators of biological pathways. Researchers may investigate this compound for its potential as a building block in organic synthesis or as a candidate for screening against specific therapeutic targets. Its structural complexity suggests potential for high binding affinity and selectivity, warranting further study. Handling and Usage This product is offered for non-human research use only . It is not intended for diagnostic, therapeutic, or veterinary applications, or for personal use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols prior to use.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16(2)17-8-10-18(11-9-17)24-22(28)21(27)23-15-20(26-13-4-5-14-26)19-7-6-12-25(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVNQZUAOCINPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O2, with a molecular weight of 382.5 g/mol. The compound features a complex structure that includes an oxalamide functional group, which is known for its role in modulating biological activity.

PropertyValue
Molecular FormulaC22H30N4O2
Molecular Weight382.5 g/mol
CAS Number1049350-72-2

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity:
Studies have demonstrated that derivatives of this compound can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism involves targeting specific proteins within the bacterial cells, such as MmpL3 and EthR2, which are crucial for bacterial survival and virulence .

2. Anti-inflammatory Effects:
The oxalamide group has been associated with anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation in various animal models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Properties:
Preliminary studies suggest that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could make it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Mtb
In a study involving the BM212 series of compounds, including analogues closely related to this compound, researchers found significant inhibitory effects on Mtb strains resistant to first-line treatments. The study utilized biochemical assays to quantify the binding affinity and inhibitory concentration (IC50) values against various targets .

Case Study 2: In Vivo Anti-inflammatory Activity
A series of in vivo experiments evaluated the anti-inflammatory effects of oxalamide derivatives in rodent models. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting the potential for therapeutic use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound identified in the provided evidence is N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide (Compound (9)) . Below is a comparative analysis:

Property Target Compound Compound (9)
Core Structure Oxalamide Oxalamide
N1 Substituent 4-Isopropylphenyl 2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methylimidazolidinone
N2 Substituent 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl Identical to N1 substituent (symmetrical structure)
Key Functional Groups Pyrrolidine, 1-methylpyrrole Imidazolidinone, phenolic -OH, methoxy
Melting Point Not reported 249–250°C (reported as 349–250°C, likely a typo)
Synthetic Yield Not reported 77%
IR Data Expected: C=O (~1700 cm⁻¹), N-H (~3180 cm⁻¹), C-H (aliphatic/aromatic) Observed: N-H (3180 cm⁻¹), phenolic -OH (3383 cm⁻¹), C=O (1700 cm⁻¹)

Key Differences and Implications

Substituent Complexity: The target compound features pyrrolidine and 1-methylpyrrole groups, which are smaller heterocycles compared to the imidazolidinone and methoxyphenyl groups in Compound (9). This difference may enhance the target’s lipophilicity and membrane permeability, making it more suitable for central nervous system targeting.

Hydrogen-Bonding Potential: Compound (9) contains phenolic -OH and imidazolidinone groups, enabling strong hydrogen-bonding interactions. The absence of these in the target compound suggests reduced solubility in polar solvents but increased metabolic stability .

Thermal Stability :

  • The high melting point of Compound (9) (249–250°C) reflects its crystalline nature and strong intermolecular interactions. The target compound’s melting point is unreported but likely lower due to less polar substituents.

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